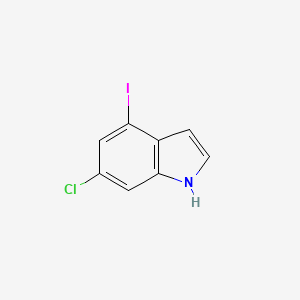

6-Chloro-4-iodo-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity

The indole nucleus, including derivatives like 6-Chloro-4-iodo-1H-indole, is crucial in numerous natural and synthetic molecules with significant biological activities. These molecules, due to their indole nucleus, exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities. These activities are often associated with interactions with DNA and proteins. A study demonstrated the synthesis of a related compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, and its characterization using various techniques like spectroscopy and X-ray diffraction (Geetha et al., 2019).

Chemical Synthesis Techniques

6-Chloro-4-iodo-1H-indole and its derivatives are often synthesized using various chemical techniques. One approach involves palladium-catalyzed reactions, which are widely used due to their tolerance of a range of functionalities, making them applicable to complex molecules (Cacchi & Fabrizi, 2005). Another study detailed the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of phosphoindole inhibitors of HIV reverse transcriptase (Mayes et al., 2010).

Applications in Material Science

In material science, indole derivatives like 6-Chloro-1H-indole have been used in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins, containing indole derivative groups, have shown improved antifouling performance compared to pure acrylic metal salt resins (Chunhua et al., 2020).

Antifouling and Antibacterial Properties

Indole derivatives, including 6-Chloro-1H-indole, have demonstrated antibacterial and algae inhibiting properties, making them useful in antifouling applications. This is particularly relevant in the context of marine environments where biofouling is a significant challenge (Chunhua et al., 2020).

Orientations Futures

Indole and its derivatives have been the subject of extensive research due to their diverse pharmacological activities. The rapid emergence of drug-resistant tuberculosis has led to the exploration of indole derivatives as potential anti-tubercular agents . This suggests that 6-Chloro-4-iodo-1H-indole and similar compounds may have potential applications in the development of new drugs.

Propriétés

IUPAC Name |

6-chloro-4-iodo-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUXRWNNHLOZPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646337 |

Source

|

| Record name | 6-Chloro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-iodo-1H-indole | |

CAS RN |

885520-46-7 |

Source

|

| Record name | 6-Chloro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.